BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetics and Bioavailability of
Oseltamivir Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Oseltamivir acid

Cat. No.: B1677507

Introduction

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of the influenza
virus, crucial for the treatment and prophylaxis of both influenza A and B infections.[1][2][3][4]
Administered orally as the ethyl ester prodrug, oseltamivir phosphate (OP), it is not
pharmacologically active itself. Following oral administration, it is rapidly and extensively
converted by esterases, primarily in the liver, into its active metabolite, oseltamivir carboxylate
(OC), also referred to as oseltamivir acid.[1][2][3][4][5] This active form is responsible for the
antiviral effect. A thorough understanding of the pharmacokinetics and bioavailability of
oseltamivir acid is fundamental for optimizing dosing strategies and ensuring therapeutic
efficacy across diverse patient populations. This guide provides a detailed overview of the
absorption, distribution, metabolism, and excretion (ADME) of oseltamivir and its active
metabolite, supported by quantitative data, experimental methodologies, and process
visualizations.

Absorption and Bioavailability

Oseltamivir phosphate is readily absorbed from the gastrointestinal tract following oral
administration.[1][6][7][8] The prodrug undergoes extensive first-pass metabolism, where
hepatic carboxylesterases efficiently hydrolyze the ester bond to form the active oseltamivir
carboxylate.[1][2][9]

» Bioavailability: The systemic bioavailability of the active metabolite, oseltamivir carboxylate,
is high, with approximately 80% of an oral dose of oseltamivir phosphate reaching the
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systemic circulation in this form.[1][7][8][10][11] Exposure to the prodrug itself is minimal,
constituting less than 5% of the total systemic exposure.[6]

Time to Peak Concentration (Tmax): Oseltamivir carboxylate is detectable in plasma within
30 minutes of oral dosing, reaching peak plasma concentrations (Cmax) in approximately 3
to 4 hours.[1][7][8][12]

Effect of Food: Co-administration with food does not significantly impact the overall
bioavailability (AUC) of oseltamivir carboxylate.[6][13] While there can be a slight reduction
in Cmax, the overall exposure remains consistent, suggesting that oseltamivir can be taken
with or without food.[6] Taking the medication with food may improve tolerability.

Effect of Gastric pH: The absorption of oseltamivir is not affected by alterations in gastric pH,
as demonstrated in studies with cimetidine and antacids.[1][3]

Distribution

Once formed, oseltamivir carboxylate is systemically distributed to key sites of influenza
infection.

Volume of Distribution (Vd): The steady-state volume of distribution (Vss) of oseltamivir
carboxylate in humans is approximately 23 to 26 liters.[1][6][10] This value is comparable to
the volume of extracellular body water, indicating that the active metabolite is well-distributed
throughout the body and can effectively reach tissues such as the lung, trachea, nasal
mucosa, sinuses, and middle ear at therapeutic concentrations.[1]

Protein Binding: A critical distinction exists between the prodrug and its active metabolite
regarding plasma protein binding. Oseltamivir phosphate (prodrug) is moderately bound to
human plasma proteins (42%), whereas oseltamivir carboxylate (active metabolite) exhibits
very low binding (3%).[6][10][14] This low protein binding for the active form means that a
high fraction is free to distribute to tissues and exert its antiviral effect, and the potential for
drug displacement interactions is low.[6]

Metabolism

The metabolic pathway for oseltamivir is straightforward and highly efficient.
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» Conversion to Active Metabolite: Oseltamivir phosphate is almost entirely converted to
oseltamivir carboxylate by carboxylesterase 1 (CES1), which is predominantly located in the
liver.[9][11] This conversion is rapid and extensive, with over 90% of the absorbed prodrug
being eliminated through this pathway.[6]

o Cytochrome P450 (CYP) System: Neither oseltamivir nor oseltamivir carboxylate is a
substrate for, or an inhibitor of, the major cytochrome P450 isoforms in vitro.[1][6][7][12] This
lack of interaction with the CYP450 system significantly minimizes the risk of clinically
relevant drug-drug interactions with medications metabolized through these common
pathways.[1][2]

EXxcretion

The elimination of oseltamivir and its active metabolite is primarily a renal process.

e Renal Excretion: Oseltamivir carboxylate is not further metabolized and is almost exclusively
eliminated from the body via the kidneys (>99%).[6] The elimination occurs through a
combination of glomerular filtration and active tubular secretion.[5][6]

e Transporter Involvement: The tubular secretion is mediated by the anionic pathway,
specifically involving the human organic anion transporter 1 (hOAT1).[5][15][16]

» Clearance and Half-Life: The renal clearance of oseltamivir carboxylate (approximately 18.8
L/h) is greater than the glomerular filtration rate (approximately 7.5 L/h), confirming the role
of active tubular secretion.[6] The plasma concentrations of the prodrug, oseltamivir, decline
rapidly with an elimination half-life of 1 to 3 hours.[6][10] In contrast, the active metabolite,
oseltamivir carboxylate, has a much longer elimination half-life of 6 to 10 hours, which
supports a convenient twice-daily dosing regimen.[6][7][8][10]

» Fecal Excretion: A minor portion of the oral dose (<20%) is eliminated in the feces.[1][6]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of oseltamivir is linear and dose-proportional for doses up to 500
mg twice daily.[1][2]
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Table 1: Mean Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in

Healthy Adults (Multiple 75 mg Twice Daily Doses)

. Oseltamivir
Oseltamivir .
Parameter Carboxylate (Active Reference
(Prodrug) .
Metabolite)
Cmax (ng/mL) 65.2 (26% CV) 348 (18% CV) [6]
AUCO0-12h (ng-h/mL) 112 (25% CV) 2719 (20% CV) [6]
Tmax (hours) ~1 3-4 [12][17]
Elimination Half-life
1-3 6-10 [6][71[10]
(T¥%, hours)
Apparent Volume of
o 1768 + 1445 (Vss/F) 23 - 26 (Vss) [6]119]
Distribution (Vd, L)
Plasma Protein
o 42% 3% [6][10][14]
Binding
Bioavailability <5% of total exposure  ~80% [1][6][10]

Primary Route of

Elimination

Conversion to OC

Renal Excretion
(>99%)

[6]

(CV = Coefficient of Variation)

Table 2: Effect of Food and Co-administered Drugs on Oseltamivir Carboxylate

Pharmacokinetics
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. Effect on -
Condition Effect on AUC Significance Reference
Cmax
o No significant o
No significant Not clinically
effect (6069 o
. ) effect (441 significant.
Coadministratio ng-h/mL fed
_ ng/mL fed vs. Can be taken [6]
n with Food vs. 6218 . ]
551 ng/mL with or without
ng-h/mL
fasted) food.
fasted)
o Early absorption
o ) No significant )
Coadministration  Reduced (69.5% is reduced, but
) ) effect on AUCO- [18][19]
with Milk of control) overall exposure
[00)
is unaffected.
Probenecid
blocks renal
Coadministration Increased (~2.5- tubular secretion,
) ) Increased o [51[16][20][21]
with Probenecid fold) significantly
increasing
exposure.

| Coadministration with Cimetidine/Amoxicillin | No interaction | No interaction | No clinically
significant interaction observed. |[5][16] |

Experimental Protocols & Methodologies

The characterization of oseltamivir pharmacokinetics relies on a combination of in vivo and in
vitro studies.

Clinical Pharmacokinetic Studies

A common design to assess drug interactions or the effect of food is a randomized, open-label,
crossover study in healthy volunteers.[5][16][18]

o Study Population: Healthy adult male and female subjects.
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Dosing: Subjects receive a single oral dose of oseltamivir phosphate (e.g., 75 mg) under
specific conditions (e.qg., fasted vs. fed, or with/without a co-administered drug like
probenecid).[13][21]

Washout Period: After a washout period (e.g., 7 days), subjects "cross over" to the alternate
treatment arm.[13]

Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-
dose, and at various intervals up to 24-48 hours post-dose). Urine samples are also often
collected over the same period.[22]

Bioanalysis: Plasma and urine concentrations of both oseltamivir and oseltamivir carboxylate
are quantified using a validated bioanalytical method, typically high-performance liquid
chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high
sensitivity and specificity.

Pharmacokinetic Analysis: The concentration-time data are used to calculate key
pharmacokinetic parameters such as Cmax, Tmax, AUC, and T¥2 using non-compartmental
analysis.

Animal Models

Preclinical pharmacokinetic studies are often conducted in animal models to understand ADME
properties before human trials.

e Species: Rats and ferrets are commonly used models.[23][24][25][26] The ferret is
particularly relevant as it is a suitable model for influenza infection studies.[23][25][27]

o Methodology: Studies often involve administering oseltamivir phosphate (e.g., by oral
gavage) or oseltamivir carboxylate (e.g., intravenously) and collecting serial blood and tissue
samples to determine drug distribution and elimination characteristics.[24][26]

In Vitro Studies

In vitro systems are used to investigate specific mechanisms of metabolism and transport.

¢ Metabolism: The conversion of oseltamivir to its active metabolite can be studied using
human liver fractions (e.g., microsomes or S9 fractions) or recombinant human
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carboxylesterases (HCE1 and HCEZ2).[26] The lack of interaction with CYP450 enzymes is
confirmed using human liver microsomes and a panel of specific enzyme substrates.[6]

o Transport: The role of renal transporters is investigated using cell lines engineered to
express specific transporters. For example, Chinese hamster ovary (CHO) cells stably
transfected with human OAT1 (hOAT1) can be used to confirm that oseltamivir carboxylate is
a substrate and to test for potential inhibition by other drugs like probenecid.[5][16]

Mandatory Visualizations
Metabolic Pathway of Oseltamivir "dot

Gastrointestinal Tract

A dministration

Oseltamivir Phosphate
(Prodrug)

apid Absorption

Systemic Circulation & Liver

Oseltamivir Phosphate
(Absorbed)

Elimination

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://journals.asm.org/doi/10.1128/aac.01541-08
https://www.accessdata.fda.gov/drugsatfda_docs/label/2000/21246LBL.pdf
https://pubmed.ncbi.nlm.nih.gov/11744606/
https://read.qxmd.com/read/11744606/the-anti-influenza-drug-oseltamivir-exhibits-low-potential-to-induce-pharmacokinetic-drug-interactions-via-renal-secretion-correlation-of-in-vivo-and-in-vitro-studies?gs=0&token=ZnhWAmUKhgO09bXq6yu1MVKun1X4flLpvDA%2FkxxC7p2ZeirNGXjj%2F2EPFDP6Cdapl7sR4AG9eLKlvSb3Vvnecpkmpi%2FLBDdOzFD4u9NViBZLUqEIEk6RwSZmJV%2BsPAEx6%2BEnQVStgCDt%2Fz4J2Bm880MGsvfw8zd2vMT8pVh0UjNYF7tYCCnTR0njNe8er15xzlD00TnsMYgThV8zkRXuGkmPUhTw0B4pV07jREYufCHPypHXygl6SuXrGp2M4lphVWI6qjGL7BvevqBlwM0nL71Obmso8ht8r570gQBBASHeyFetP6xYv5Fu5TRbzySdIyl9%2FCOr6%2BxkpmlZZ5XTauheAjsiNndIcX1cGBqeLMuL3gsE6kevdczwCahxPY8ArX4d2T7OL81zEb7NHJ0xKTmF7HeRvMfRpdmWLuRqu6M%3D
https://www.benchchem.com/product/b1677507?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Renal elimination of oseltamivir carboxylate via filtration and secretion.
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Caption: Workflow of a two-period crossover clinical pharmacokinetic trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of
influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

e 2. scispace.com [scispace.com]
o 3. researchgate.net [researchgate.net]

e 4. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of
influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. The anti-influenza drug oseltamivir exhibits low potential to induce pharmacokinetic drug
interactions via renal secretion-correlation of in vivo and in vitro studies - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. accessdata.fda.gov [accessdata.fda.gov]

e 7. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 8. researchgate.net [researchgate.net]

e 9. Population pharmacokinetics of oseltamivir in non-pregnant and pregnant women - PMC
[pmc.ncbi.nlm.nih.gov]

e 10. Oseltamivir - Wikipedia [en.wikipedia.org]

e 11. researchgate.net [researchgate.net]

e 12. researchgate.net [researchgate.net]

e 13. researchgate.net [researchgate.net]

e 14. Oseltamivir | C16H28N204 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 15. researchgate.net [researchgate.net]

e 16. The anti-influenza drug oseltamivir exhibits low potential to induce pharmacokinetic drug
interactions via renal secretion-correlation of in vivo and in vitro studies. | Read by QxMD
[read.gxmd.com]

e 17. journals.asm.org [journals.asm.org]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1677507?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835511/
https://scispace.com/pdf/pharmacokinetics-of-oseltamivir-an-oral-antiviral-for-the-3nivl1ql5n.pdf
https://www.researchgate.net/publication/51442486_Pharmacokinetics_of_oseltamivir_An_oral_antiviral_for_the_treatment_and_prophylaxis_of_influenza_in_diverse_populations
https://pubmed.ncbi.nlm.nih.gov/20215135/
https://pubmed.ncbi.nlm.nih.gov/20215135/
https://pubmed.ncbi.nlm.nih.gov/11744606/
https://pubmed.ncbi.nlm.nih.gov/11744606/
https://pubmed.ncbi.nlm.nih.gov/11744606/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2000/21246LBL.pdf
https://pubmed.ncbi.nlm.nih.gov/10628898/
https://pubmed.ncbi.nlm.nih.gov/10628898/
https://www.researchgate.net/publication/12685247_Clinical_Pharmacokinetics_of_the_Prodrug_Oseltamivir_and_its_Active_Metabolite_Ro_64-0802
https://pmc.ncbi.nlm.nih.gov/articles/PMC4631177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4631177/
https://en.wikipedia.org/wiki/Oseltamivir
https://www.researchgate.net/figure/Hydrolysis-of-oseltamivir-phosphate-to-oseltamivir-carboxylate_fig1_331309624
https://www.researchgate.net/publication/6985717_Pharmacokinetics_and_dosage_adjustment_of_oseltamivir_and_zanamivir_in_patients_with_renal_failure
https://www.researchgate.net/publication/363752596_Effects_of_Food_on_the_Pharmacokinetics_and_Bioequivalence_of_Oseltamivir_Phosphate_for_Suspension_and_TAMIFLUR_in_Healthy_Chinese_SubjectsA_randomized_open-label_Clinical_Trial/fulltext/632c8968873eca0c00a908a1/Effects-of-Food-on-the-Pharmacokinetics-and-Bioequivalence-of-Oseltamivir-Phosphate-for-Suspension-and-TAMIFLUR-in-Healthy-Chinese-SubjectsA-randomized-open-label-Clinical-Trial.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Oseltamivir
https://www.researchgate.net/publication/11611520_The_Anti-Influenza_Drug_Oseltamivir_Exhibits_Low_Potential_to_Induce_Pharmacokinetic_Drug_Interactions_via_Renal_Secretion---Correlation_of_in_Vivo_and_in_Vitro_Studies
https://read.qxmd.com/read/11744606/the-anti-influenza-drug-oseltamivir-exhibits-low-potential-to-induce-pharmacokinetic-drug-interactions-via-renal-secretion-correlation-of-in-vivo-and-in-vitro-studies?gs=0&token=ZnhWAmUKhgO09bXq6yu1MVKun1X4flLpvDA%2FkxxC7p2ZeirNGXjj%2F2EPFDP6Cdapl7sR4AG9eLKlvSb3Vvnecpkmpi%2FLBDdOzFD4u9NViBZLUqEIEk6RwSZmJV%2BsPAEx6%2BEnQVStgCDt%2Fz4J2Bm880MGsvfw8zd2vMT8pVh0UjNYF7tYCCnTR0njNe8er15xzlD00TnsMYgThV8zkRXuGkmPUhTw0B4pV07jREYufCHPypHXygl6SuXrGp2M4lphVWI6qjGL7BvevqBlwM0nL71Obmso8ht8r570gQBBASHeyFetP6xYv5Fu5TRbzySdIyl9%2FCOr6%2BxkpmlZZ5XTauheAjsiNndIcX1cGBqeLMuL3gsE6kevdczwCahxPY8ArX4d2T7OL81zEb7NHJ0xKTmF7HeRvMfRpdmWLuRqu6M%3D
https://read.qxmd.com/read/11744606/the-anti-influenza-drug-oseltamivir-exhibits-low-potential-to-induce-pharmacokinetic-drug-interactions-via-renal-secretion-correlation-of-in-vivo-and-in-vitro-studies?gs=0&token=ZnhWAmUKhgO09bXq6yu1MVKun1X4flLpvDA%2FkxxC7p2ZeirNGXjj%2F2EPFDP6Cdapl7sR4AG9eLKlvSb3Vvnecpkmpi%2FLBDdOzFD4u9NViBZLUqEIEk6RwSZmJV%2BsPAEx6%2BEnQVStgCDt%2Fz4J2Bm880MGsvfw8zd2vMT8pVh0UjNYF7tYCCnTR0njNe8er15xzlD00TnsMYgThV8zkRXuGkmPUhTw0B4pV07jREYufCHPypHXygl6SuXrGp2M4lphVWI6qjGL7BvevqBlwM0nL71Obmso8ht8r570gQBBASHeyFetP6xYv5Fu5TRbzySdIyl9%2FCOr6%2BxkpmlZZ5XTauheAjsiNndIcX1cGBqeLMuL3gsE6kevdczwCahxPY8ArX4d2T7OL81zEb7NHJ0xKTmF7HeRvMfRpdmWLuRqu6M%3D
https://read.qxmd.com/read/11744606/the-anti-influenza-drug-oseltamivir-exhibits-low-potential-to-induce-pharmacokinetic-drug-interactions-via-renal-secretion-correlation-of-in-vivo-and-in-vitro-studies?gs=0&token=ZnhWAmUKhgO09bXq6yu1MVKun1X4flLpvDA%2FkxxC7p2ZeirNGXjj%2F2EPFDP6Cdapl7sR4AG9eLKlvSb3Vvnecpkmpi%2FLBDdOzFD4u9NViBZLUqEIEk6RwSZmJV%2BsPAEx6%2BEnQVStgCDt%2Fz4J2Bm880MGsvfw8zd2vMT8pVh0UjNYF7tYCCnTR0njNe8er15xzlD00TnsMYgThV8zkRXuGkmPUhTw0B4pV07jREYufCHPypHXygl6SuXrGp2M4lphVWI6qjGL7BvevqBlwM0nL71Obmso8ht8r570gQBBASHeyFetP6xYv5Fu5TRbzySdIyl9%2FCOr6%2BxkpmlZZ5XTauheAjsiNndIcX1cGBqeLMuL3gsE6kevdczwCahxPY8ArX4d2T7OL81zEb7NHJ0xKTmF7HeRvMfRpdmWLuRqu6M%3D
https://journals.asm.org/doi/10.1128/aac.00588-08
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 18. Effect of milk on the pharmacokinetics of oseltamivir in healthy volunteers - PubMed
[pubmed.ncbi.nim.nih.gov]

e 19. researchgate.net [researchgate.net]
e 20. Flu Antiviral Drug Interactions | CDC [archive.cdc.gov]

e 21. Pharmacokinetics and Tolerability of Oseltamivir Combined with Probenecid - PMC
[pmc.ncbi.nlm.nih.gov]

o 22. Pharmacokinetics of oseltamivir in young and very elderly subjects - PubMed
[pubmed.ncbi.nim.nih.gov]

e 23. Oseltamivir Population Pharmacokinetics in the Ferret: Model Application for
Pharmacokinetic/Pharmacodynamic Study Design | PLOS One [journals.plos.org]

e 24. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its
carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nim.nih.gov]

o 25. researchgate.net [researchgate.net]
e 26. journals.asm.org [journals.asm.org]
o 27. discovery.researcher.life [discovery.researcher.life]

 To cite this document: BenchChem. [Pharmacokinetics and Bioavailability of Oseltamivir
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677507#pharmacokinetics-and-bioavailability-of-
oseltamivir-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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